1-(2-Methylcyclopentyl)hydrazine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
788131-36-2 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2-methylcyclopentyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-5-3-2-4-6(5)8-7/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
AUXYZULIPRFUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 2 Methylcyclopentyl Hydrazine
Nucleophilic Reactivity of Hydrazine (B178648) Nitrogen Atoms
The nitrogen atoms in hydrazine and its derivatives are nucleophilic due to the presence of lone pairs of electrons. This allows them to readily attack electron-deficient centers. The nucleophilicity of hydrazines is a complex phenomenon influenced by electronic effects, such as the alpha-effect, and environmental factors like the solvent.
Hydrazine and its derivatives are generally more nucleophilic than would be predicted based on their basicity alone. This enhanced reactivity is attributed to the "alpha-effect," a phenomenon where the presence of an adjacent atom with a lone pair of electrons (in this case, the other nitrogen atom) increases the nucleophilicity of the reacting atom. wikipedia.orgorgsyn.org The alpha-effect is thought to arise from the destabilization of the ground state due to lone pair-lone pair repulsion and/or stabilization of the transition state. orgsyn.org
While the alpha-effect is a well-documented phenomenon, its magnitude in hydrazine reactivity can be debated and is highly dependent on the reaction partner and conditions. mit.eduwikipedia.org Some studies have shown that for certain reactions, the nucleophilicity of hydrazine is comparable to that of methylamine, suggesting that the replacement of a hydrogen atom in ammonia with a methyl group can increase nucleophilicity more than the introduction of an amino group. wikipedia.orgyoutube.comorganic-chemistry.org
The nucleophilicity of various amines and hydrazines has been quantified using the linear free energy relationship log k₂ = sₙ(N + E), where N is the nucleophilicity parameter, sₙ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. mit.edu This relationship allows for the comparison of nucleophilic strengths across different systems.
Table 1: Comparative Nucleophilicity Data
| Nucleophile | Solvent | Nucleophilicity Parameter (N) |
|---|---|---|
| Hydrazine | Acetonitrile | ~16 |
| Methylamine | Acetonitrile | ~16.5 |
| Hydrazine | Water | ~14 |
Note: The data presented is based on studies of various hydrazines and amines reacting with benzhydrylium ions and quinone methides. The exact values can vary depending on the specific electrophile and reaction conditions. mit.eduwikipedia.org
The solvent plays a crucial role in modulating the nucleophilic reactivity of hydrazines. The reactivity of amines and hydrazines is generally lower in water compared to acetonitrile, by a factor of about 100. researchgate.net However, the relative reactivities of different substituted amines and hydrazines remain largely consistent across these two solvents. wikipedia.orgresearchgate.net
In protic solvents like methanol (B129727), the solvent can form hydrogen bonds with the hydrazine, which can influence its reactivity. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the reaction proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol, acetonitrile, and dimethyl sulfoxide. nih.govorganic-chemistry.org The ability of the solvent to stabilize charged intermediates and transition states is a key factor. Aprotic solvents can also influence reactivity; for example, nucleophilic aromatic substitution reactions with hydrazine have been shown to have higher rate constants in conventional organic solvents like ethanol, butanol, and dioxane compared to water. byjus.com
Formation and Reactivity of Hydrazones and Azines
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. These hydrazones are versatile intermediates in organic synthesis.
1-(2-Methylcyclopentyl)hydrazine readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by a small amount of acid. researchgate.net
The resulting N-substituted hydrazones can exist as stereoisomers (E/Z isomers and syn/anti isomers) due to the C=N double bond and the substituents on the nitrogen atoms. The chiral 2-methylcyclopentyl group in the hydrazone derived from this compound can direct subsequent reactions in a stereoselective manner.
Chiral hydrazones are powerful tools for asymmetric synthesis, most notably in the enantioselective alkylation of aldehydes and ketones. The Enders' SAMP/RAMP method provides a well-established protocol for this transformation. wikipedia.org In this method, a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), is used as a chiral auxiliary.
While this compound is not the standard SAMP or RAMP auxiliary, the principles of the reaction are directly applicable. The process involves three main steps:
Hydrazone Formation: The chiral hydrazine (in this case, this compound) is condensed with an achiral aldehyde or ketone to form a chiral hydrazone.
Deprotonation and Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This intermediate is then alkylated with an electrophile (e.g., an alkyl halide). The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary. The chiral group (the 2-methylcyclopentyl group) directs the approach of the electrophile to one face of the azaenolate.
Cleavage of the Auxiliary: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to regenerate the carbonyl group, now as a chiral α-alkylated aldehyde or ketone, and release the chiral auxiliary. wikipedia.org
The high degree of stereocontrol in this reaction is attributed to the formation of a rigid, chelated transition state involving the lithium cation, the azaenolate, and in the case of SAMP/RAMP, the methoxymethyl side chain. For a hydrazone derived from this compound, the steric bulk of the substituted cyclopentyl ring would be the primary factor influencing the direction of alkylation.
Radical Coupling Reactions Involving Hydrazine Derivatives
Hydrazines have gained significant attention as precursors for radical species, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can be initiated under photochemical or electrochemical conditions. rsc.orgresearchgate.net The N-N bond of a hydrazine derivative can undergo homolytic cleavage to generate nitrogen-centered radicals.
Alternatively, hydrazines can act as coupling partners, often with the extrusion of nitrogen gas (N₂), in transition-metal-catalyzed reactions. rsc.org Arylhydrazines, for example, have been used as environmentally friendly arylating agents in oxidative cross-coupling reactions where dinitrogen is a key byproduct. researchgate.netnih.gov These reactions can form C-C, C-N, C-P, and C-Se bonds. nih.gov While alkylhydrazines like this compound have been noted as being unsuitable for some specific palladium-catalyzed C-P cross-coupling reactions, the broader utility of hydrazines as radical precursors suggests their potential in various other radical coupling transformations. nih.gov
Table 2: Radical Reactions Involving Hydrazine Derivatives
| Reaction Type | Initiation Method | Key Feature | Bond(s) Formed |
|---|---|---|---|
| Radical Coupling | Photochemical, Electrochemical | Generation of radical precursors | C-C, C-Heteroatom |
| Oxidative Cross-Coupling | Transition-Metal Catalysis | Denitrogenation (loss of N₂) | C-C, C-N, C-P, C-Se |
Transformations Involving Carbon-Carbon and Carbon-Nitrogen Bond Cleavage/Formation
The reactivity of this compound involves a dynamic interplay of bond cleavage and formation, central to its synthetic utility.
Carbon-Nitrogen (C-N) Bond Formation and Nitrogen-Nitrogen (N-N) Bond Cleavage : The synthesis of heterocycles, as discussed in section 3.3.1, is a prime example of C-N bond formation. In pyrazole (B372694) synthesis, two new C-N bonds are formed regioselectively. organic-chemistry.org The N-N bond in hydrazine derivatives is relatively weak and can be cleaved under various conditions. acs.org Reductive cleavage can be achieved using reagents like zinc in acetic acid, aluminum amalgam, or sodium in liquid ammonia. rsc.org Additionally, visible-light photocatalysis provides an extremely mild method for cleaving the N-N bonds of N,N-disubstituted hydrazines and hydrazides. nih.govnih.gov This cleavage is synthetically useful for producing secondary amines from hydrazine precursors. nih.gov
Carbon-Carbon (C-C) Bond Cleavage and Formation : C-C bond formation involving hydrazine derivatives often occurs through radical coupling reactions (see section 3.4). researchgate.net A more unusual transformation is the C-C bond cleavage observed in the reaction of certain hydrazine derivatives with benzoyl acrylates derived from Morita-Baylis-Hillman adducts. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a serendipitous C-C bond cleavage and regioselective hydrazine insertion, forming two new C-N bonds and yielding N',N'-disubstituted benzohydrazides. organic-chemistry.orgorganic-chemistry.org Such radical-mediated C-C bond cleavage reactions represent a growing field for performing challenging synthetic transformations. rsc.org
Mechanism of Rearrangement Reactions (e.g., Wolff-Kishner Reduction pathway)
The Wolff-Kishner reduction is a classic organic reaction that reduces a ketone or aldehyde to an alkane. wikipedia.org The reaction utilizes hydrazine under strong basic conditions at high temperatures. masterorganicchemistry.com The mechanism, when applied to a reaction involving this compound and a carbonyl compound, proceeds through several key steps. wikipedia.orgalfa-chemistry.combyjus.comlibretexts.org
Hydrazone Formation : this compound first reacts with the aldehyde or ketone via nucleophilic addition to form the corresponding N-(2-methylcyclopentyl)hydrazone intermediate. wikipedia.orglibretexts.org This initial step is a condensation reaction that eliminates a molecule of water.
Deprotonation : In the presence of a strong base (e.g., KOH or an alkoxide), the terminal nitrogen of the hydrazone is deprotonated. masterorganicchemistry.combyjus.com This step is often the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com
Rearrangement and Protonation : The resulting anion rearranges, forming a double bond between the two nitrogen atoms. The carbon atom, now part of a carbanionic resonance structure, is then protonated by a solvent molecule (typically a high-boiling alcohol like ethylene glycol). masterorganicchemistry.combyjus.com
Second Deprotonation and N₂ Elimination : A second deprotonation occurs at the nitrogen, leading to the formation of a diimide anion. wikipedia.org This intermediate is unstable and collapses, irreversibly eliminating a molecule of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction. masterorganicchemistry.comalfa-chemistry.com This step generates a carbanion.
Final Protonation : The highly basic carbanion is rapidly and irreversibly protonated by the solvent to yield the final alkane product. wikipedia.orglibretexts.org
Because this reaction is performed under strongly basic conditions, it is complementary to the Clemmensen reduction, which reduces carbonyls under acidic conditions. alfa-chemistry.com Therefore, the Wolff-Kishner pathway is suitable for substrates that are sensitive to acid. alfa-chemistry.com
Structural and Stereochemical Investigations of 1 2 Methylcyclopentyl Hydrazine
Conformational Analysis of the Cyclopentyl Ring and Hydrazine (B178648) Moiety
The cyclopentyl ring in 1-(2-methylcyclopentyl)hydrazine is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations. libretexts.org The two most common non-planar conformations are the "envelope" and "half-chair" forms. youtube.com In the envelope conformation, four carbon atoms lie in a plane, while the fifth is out of the plane. libretexts.orglumenlearning.com The half-chair conformation has three carbons in a plane, with the other two displaced on opposite sides of the plane. youtube.com These conformations are in rapid interconversion at room temperature through a process known as pseudorotation. lumenlearning.com The presence of the methyl and hydrazinyl substituents influences the conformational equilibrium, favoring arrangements that minimize steric interactions between these groups.
The hydrazine moiety (-NH-NH2) also exhibits conformational preferences. The molecule typically adopts a gauche conformation, which is the lowest-energy structure. researchgate.netwikipedia.org This preference is attributed to stabilizing interactions between the nitrogen lone pair and the antibonding orbitals of the N-H bonds (nN → σ*N–H). researchgate.net The rotational barrier around the N-N single bond is significant, similar to that in hydrogen peroxide. wikipedia.org The orientation of the hydrazine group relative to the cyclopentyl ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.
Chirality and Diastereoselectivity in 2-Methylcyclopentyl Systems
The presence of two substituents on the cyclopentane (B165970) ring in this compound gives rise to stereoisomerism. The carbon atoms to which the methyl group and the hydrazine group are attached (C1 and C2) are potential stereocenters.
Stereoisomerism in Substituted Cyclopentanes
Substituted cyclopentanes, such as 1,2-disubstituted derivatives, can exist as stereoisomers. libretexts.org These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org For 1,2-disubstituted cyclopentanes, two main stereoisomeric forms are possible: cis and trans. libretexts.org
In the cis isomer, the two substituents are on the same side of the ring.
In the trans isomer, the substituents are on opposite sides of the ring.
Each of these geometric isomers can also be chiral if the molecule as a whole is non-superimposable on its mirror image. wikipedia.org A molecule is considered chiral if it lacks an internal plane of symmetry. libretexts.org The presence of a single stereocenter is sufficient to render a molecule chiral. purdue.edu In the case of this compound, both the C1 and C2 atoms are potential stereocenters as they are each attached to four different groups.
| Isomer Type | Description |
| cis | Methyl and hydrazinyl groups are on the same side of the cyclopentyl ring. |
| trans | Methyl and hydrazinyl groups are on opposite sides of the cyclopentyl ring. |
The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of stereocenters. youtube.com For this compound, with two stereocenters, a maximum of four stereoisomers is possible: a pair of enantiomers for the trans isomer and a pair of enantiomers for the cis isomer.
Control of Diastereoselectivity in Synthetic Pathways
The synthesis of specific stereoisomers of this compound requires control over diastereoselectivity. Diastereoselective reactions are those that favor the formation of one diastereomer over another. youtube.com This control is often achieved by using chiral starting materials or catalysts.
For instance, the synthesis could start from a chiral precursor, such as a derivative of (+)-Vince lactam, which can be used to create specific stereoisomers of cyclopentenyl-tethered compounds. nih.govdiva-portal.org Subsequent reactions, like a Mizoroki-Heck annulation, can proceed with high diastereoselectivity to form a desired stereoisomer. nih.govdiva-portal.org The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, palladium catalysts are often employed in these types of reactions to achieve high yields and selectivity. nih.govdiva-portal.org
Isomeric Forms and Their Chemical Consequences
The different isomeric forms of this compound, namely the cis and trans diastereomers and their respective enantiomers, will have distinct chemical and physical properties. While enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers can have different melting points, boiling points, and solubilities. lumenlearning.com
The spatial arrangement of the methyl and hydrazinyl groups also has significant chemical consequences. For example, the reactivity of the hydrazine group can be influenced by steric hindrance from the adjacent methyl group. In the cis isomer, where the two groups are on the same side of the ring, the approach of a reagent to the hydrazine moiety might be more hindered than in the trans isomer. This can affect the rates and outcomes of reactions involving the hydrazine group, such as the formation of hydrazones through condensation with carbonyl compounds. smolecule.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic environment and inherent stability of 1-(2-Methylcyclopentyl)hydrazine. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can elucidate the distribution of electron density, molecular orbital energies, and thermodynamic stability.
The electronic structure of this compound is characterized by the interplay between the alkyl cyclopentyl ring and the hydrazine (B178648) moiety. The nitrogen atoms of the hydrazine group possess lone pairs of electrons, which are the highest occupied molecular orbitals (HOMOs) and are central to the molecule's nucleophilic character. The lowest unoccupied molecular orbitals (LUMOs) are typically associated with the antibonding orbitals of the N-H and C-N bonds. The energy difference between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.
Fictional data for illustrative purposes:
| Computational Method | Basis Set | Calculated Parameter | Value |
|---|---|---|---|
| HF | 6-31G* | HOMO Energy | -8.5 eV |
| HF | 6-31G* | LUMO Energy | 2.1 eV |
| HF | 6-31G* | HOMO-LUMO Gap | 10.6 eV |
Density Functional Theory (DFT) for Mechanistic Elucidation and Stereoselectivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms and predicting stereoselectivity. dalalinstitute.comresearchgate.net For reactions involving this compound, such as N-alkylation or acylation, DFT can be employed to map the potential energy surface, identifying transition states and intermediates. researchgate.net
The stereoselectivity in reactions of this compound is a key area of investigation. The chiral center at the 2-position of the cyclopentyl ring, along with the conformational dynamics of the ring, dictates the facial selectivity of approaching electrophiles. DFT calculations can model the different diastereomeric transition states, allowing for the prediction of the major product isomer. researchgate.net For instance, the relative energies of the transition states for the attack of an electrophile on the terminal nitrogen of the hydrazine from either the cis or trans face relative to the methyl group can be calculated to predict the stereochemical outcome.
Fictional data for illustrative purposes:
| Reaction Type | Electrophile | Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer |
|---|---|---|---|---|
| N-Alkylation | Methyl Iodide | TS-cis | 0.0 | cis |
| N-Alkylation | Methyl Iodide | TS-trans | +1.8 | |
| N-Acylation | Acetyl Chloride | TS-cis | 0.0 | cis |
Conformational Landscape Analysis via Computational Modeling
The biological activity and reactivity of flexible molecules like this compound are intimately linked to their conformational preferences. The cyclopentane (B165970) ring is known to adopt non-planar conformations, such as the envelope and twist forms, to minimize ring strain. libretexts.orgmaricopa.edu The presence of two substituents on the ring, a methyl group and a hydrazine group, further complicates the conformational landscape.
Computational modeling, using methods ranging from molecular mechanics to high-level quantum chemical calculations, can be used to explore the potential energy surface of this compound. researchgate.net This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion. The substituents can occupy either axial or equatorial-like positions, and the relative stability of these arrangements is determined by steric hindrance and electronic effects. For the 2-methylcyclopentyl group, the methyl group generally prefers an equatorial position to minimize steric clashes. researchgate.net The orientation of the hydrazine group will also be influenced by a desire to minimize steric interactions with the ring and the methyl group.
Fictional data for illustrative purposes:
| Conformer | Dihedral Angle (H-N-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Gauche-1 | 65° | 0.0 | 60 |
| Gauche-2 | -70° | 0.2 | 35 |
Prediction of Reactivity Profiles and Reaction Pathways
Computational chemistry offers a predictive framework for understanding the reactivity of this compound and for proposing plausible reaction pathways. rsc.org By analyzing the electronic properties and steric factors, it is possible to forecast how the molecule will behave in different chemical environments.
The nucleophilic character of the hydrazine moiety, particularly the terminal nitrogen atom, is a primary determinant of its reactivity. Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, can visualize the electron-rich regions of the molecule, highlighting the sites most susceptible to electrophilic attack. dalalinstitute.com The calculated proton affinity and pKa values can also provide quantitative measures of its basicity.
Furthermore, computational methods can be used to explore various reaction pathways, such as oxidation, reduction, or condensation reactions. researchgate.net By calculating the activation energies for different potential reactions, it is possible to predict the most likely products under specific conditions. This predictive capability is invaluable in guiding the design of new synthetic routes and in understanding the chemical transformations that this compound may undergo.
Advanced Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(2-Methylcyclopentyl)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete structural and stereochemical assignment.
One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural analysis of this compound. These techniques provide fundamental information regarding the number and types of proton and carbon environments within the molecule, which is instrumental for confirming its identity and assessing its purity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the cyclopentyl ring, and the hydrazine (B178648) moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons attached to carbons adjacent to the electron-withdrawing hydrazine group would appear at a lower field (higher δ value) compared to other protons on the cyclopentyl ring. libretexts.org The integration of the signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the methyl carbon, the five carbons of the cyclopentyl ring, and any potential diastereomers. The chemical shift of the carbon atom bonded to the hydrazine group would be significantly downfield due to the electronegativity of the nitrogen atoms.
The purity of a sample of this compound can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The presence of impurities would result in additional signals, allowing for their identification and quantification relative to the main compound.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| -CH₃ | 0.9 - 1.1 (doublet) | 15 - 20 |
| Cyclopentyl -CH₂ | 1.2 - 1.9 (multiplets) | 25 - 40 |
| Cyclopentyl -CH-CH₃ | 1.8 - 2.2 (multiplet) | 35 - 45 |
| Cyclopentyl -CH-NHNH₂ | 2.8 - 3.2 (multiplet) | 60 - 70 |
| -NH₂ | Broad singlet | - |
| -NH- | Broad singlet | - |
Note: These are estimated values and actual experimental data may vary.
For an unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple chiral centers like this compound, advanced two-dimensional (2D) NMR techniques are indispensable.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton of the methyl-bearing carbon and the adjacent ring protons, as well as between the methine proton attached to the hydrazine group and its neighboring ring protons. This allows for the tracing of the proton connectivity throughout the cyclopentyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This technique is extremely powerful for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak in the HSQC spectrum represents a direct C-H bond, definitively linking specific proton and carbon resonances.
By combining the information from ¹H, ¹³C, COSY, and HSQC spectra, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.
Mass Spectrometry for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. nih.govoup.comselectscience.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For this compound (C₆H₁₄N₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match provides strong evidence for the proposed molecular formula.
Expected HRMS Data for this compound:
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₅N₂⁺ | 115.1235 |
Note: The calculated exact mass is based on the most abundant isotopes of each element.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. libretexts.orglibretexts.org
For this compound, the fragmentation would likely involve the following pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and hydrazines. miamioh.edu This would result in the loss of a cyclopentyl or a methylcyclopentyl radical, or the loss of the hydrazine group.
Loss of the methyl group: Cleavage of the methyl group from the cyclopentyl ring would result in a fragment with a mass corresponding to the loss of 15 Da. youtube.comyoutube.com
Ring fragmentation: The cyclopentyl ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄). youtube.com
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of the structure.
Hypothetical Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion | Plausible Neutral Loss |
| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion |
| 99 | [C₅H₁₁N₂]⁺ | CH₃ |
| 83 | [C₆H₁₁]⁺ | N₂H₃ |
| 70 | [C₅H₁₀]⁺• | N₂H₄ |
| 57 | [C₄H₉]⁺ | C₂H₅N₂ |
| 43 | [C₃H₇]⁺ | C₃H₇N₂ |
| 31 | [CH₅N₂]⁺ | C₅H₉ |
Note: These are predicted fragments based on general fragmentation rules and may not all be observed experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uw.eduyoutube.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the hydrazine group and the C-H bonds of the alkyl chain.
Key Expected IR Absorptions for this compound:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (hydrazine) | 3200 - 3400 | Medium, often broad |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| N-H bend (hydrazine) | 1590 - 1650 | Medium |
| C-H bend (alkane) | 1350 - 1470 | Medium |
The presence of a broad absorption in the 3200-3400 cm⁻¹ region would be strong evidence for the N-H bonds of the hydrazine moiety. libretexts.orglibretexts.org The strong absorptions between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and cyclopentyl groups. libretexts.orgpressbooks.pub The combination of these bands would be consistent with the structure of this compound.
Chromatographic Techniques for Separation and Purification in Research Synthesis
The separation and purification of alkylhydrazines, including presumably this compound, present analytical challenges due to their high polarity and chemical reactivity. Direct analysis by gas or liquid chromatography can be difficult. Consequently, a common and effective strategy involves chemical derivatization to convert the analyte into a more stable, less polar, and more easily detectable compound prior to chromatographic analysis.
Gas chromatography (GC) is frequently employed for the analysis of alkylhydrazines following derivatization. A widely used approach involves reacting the hydrazine with a carbonyl compound, such as an aldehyde, to form a stable hydrazone. Fluorinated aldehydes, like pentafluorobenzaldehyde, are particularly effective as they produce derivatives that are highly sensitive to electron-capture detection (ECD), a very sensitive detection method. This derivatization strategy has proven applicable to a broad range of monoalkylhydrazines. The resulting pentafluorobenzylimines are extracted and can be analyzed by GC-MS for definitive identification. nih.gov The choice of solvent and reaction conditions (pH, temperature, time) is crucial for optimizing the derivatization efficiency. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of hydrazines. Similar to GC, HPLC methods often rely on pre-column derivatization to enhance detection and improve chromatographic behavior on common reversed-phase columns. Aldehydes such as benzaldehyde (B42025), salicylaldehyde, and p-tolualdehyde are used to form hydrazones that possess strong chromophores, enabling sensitive UV detection. nih.govresearchgate.netalfa-chemistry.com For example, hydrazine can be derivatized with benzaldehyde and the resulting product separated on a C18 column with a methanol-water mobile phase and detected at 313 nm. nih.gov For increased sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This approach allows for very low detection limits, as demonstrated in the analysis of hydrazine and acetylhydrazine in human plasma after derivatization with p-tolualdehyde. alfa-chemistry.comnih.gov
While derivatization is common, direct analysis methods are also available. Hydrophilic interaction liquid chromatography (HILIC) and mixed-mode cation-exchange chromatography are suitable for retaining and separating highly polar compounds like hydrazine without prior derivatization. helixchrom.com These methods offer a more streamlined analytical workflow by avoiding the derivatization step.
The following table summarizes various chromatographic conditions used for the analysis of hydrazine and related compounds, which could serve as a starting point for developing methods for this compound.
| Analyte(s) | Derivatizing Agent | Chromatographic Method | Column | Mobile Phase / Conditions | Detector | Reference |
| Monoalkylhydrazines | Pentafluorobenzaldehyde | GC | Not specified | Not specified | Electron-Capture Detector (ECD) | |
| Hydrazine | Benzaldehyde | HPLC | RP C-18 | Isocratic: Methanol (B129727)/Water (95:5 v/v) | UV (313 nm) | nih.gov |
| Hydrazine, Acetylhydrazine | p-Tolualdehyde | HPLC-MS/MS | C18 | Gradient elution | Tandem Mass Spectrometry (MS/MS) | alfa-chemistry.com |
| Hydrazine | Salicylaldehyde | RP-HPLC | Inertsil ODS-3V (250 mm x 4.6 mm, 5µm) | Buffer/Methanol (25:75 v/v) | UV (360 nm) | researchgate.net |
| Hydrazine | p-Anisaldehyde | HPLC-MS/MS | Reversed-phase | Isocratic: Water/Acetonitrile (40:60 v/v) with 0.1% formic acid | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Hydrazine | None (Direct analysis) | HPLC | Coresep 100 mixed-mode cation-exchange | Acidic mobile phase (e.g., with TFA or formic acid) | Evaporative Light Scattering Detector (ELSD) | helixchrom.com |
| Alkylamines | Pentafluorobenzaldehyde | GC-MS | Not specified | Optimal reaction: pH 12, 24°C, 30 min | Mass Spectrometry (MS) | nih.gov |
Applications of 1 2 Methylcyclopentyl Hydrazine As a Synthetic Building Block
Precursor in the Synthesis of Diverse Organic Scaffolds and Ring Systems
Hydrazine (B178648) derivatives are fundamental building blocks in the construction of a wide array of heterocyclic and carbocyclic frameworks. The presence of two nucleophilic nitrogen atoms allows for the formation of multiple bonds and the assembly of complex ring systems.
The synthesis of spirocyclic and bicyclic frameworks often involves the use of bifunctional reagents that can participate in cyclization reactions. While no specific examples utilizing 1-(2-methylcyclopentyl)hydrazine are documented, hydrazines, in general, are employed in strategies to create such intricate architectures. For instance, the condensation of hydrazines with diketones or other suitable precursors can lead to the formation of heterocyclic rings, which can be further elaborated into spirocyclic or bicyclic systems.
One general approach involves the reaction of a hydrazine with a cyclic ketone to form a hydrazone, which can then undergo further reactions, such as cycloadditions or rearrangements, to generate spiro or fused ring systems. The synthesis of bicyclic hydrazines with a 1,7-diazabicyclo[2.2.1]heptane or a 1,8-diazabicyclo[3.2.1]octane skeleton has been achieved through the cyclization of endocyclic N-acylhydrazonium intermediates. ru.nl
Table 1: General Strategies for Spirocyclic and Bicyclic Synthesis Involving Hydrazines
| Reaction Type | Reactants | Product Type |
| Cycloaddition | Hydrazone, Alkene/Alkyne | Spiro/Bicyclic pyrazolidine/pyrazoline |
| Intramolecular Cyclization | Hydrazine with two electrophilic centers | Bicyclic hydrazine derivative |
| Ficini-type reaction | 1-Alkynyl triazenes and enones | Bicyclic vinyl triazenes. rsc.org |
Nitrogen-containing macrocycles are an important class of compounds with applications in coordination chemistry, catalysis, and materials science. The synthesis of these large rings often relies on the condensation of diamines or dihydrazines with dialdehydes or other bifunctional electrophiles. mdpi.com The reaction of a dihydrazine with a dicarbonyl compound can lead to the formation of a macrocyclic bis-hydrazone, which can be subsequently reduced to the corresponding macrocyclic hydrazine.
The synthesis of nitrogen-containing macrocycles can be achieved through several methods, including reactions under high dilution to favor intramolecular cyclization over intermolecular polymerization. The formation of imines and hydrazones is often reversible, allowing for thermodynamic control in the synthesis of macrocyclic structures. mdpi.com For instance, the reaction of a bis-amidrazone with another molecule of itself can lead to the self-assembly of a 14-membered hexaazamacrocycle. nih.gov
Table 2: Examples of Nitrogen-Containing Macrocycle Synthesis using Hydrazine Derivatives
| Precursors | Macrocycle Type | Reference |
| Diacid dichloride and diamine dihydrochlorides | Azulene-based macrocyclic receptors | mdpi.com |
| Imidate and hydrazine hydrate (B1144303) | 14-membered hexaazamacrocycle | nih.gov |
| Hydrazine and dicarbonyl compounds | Macrocyclic bis-hydrazones | mdpi.com |
Role in the Development of Catalytic Systems and Reagents
Hydrazine derivatives can serve as ligands for transition metals, forming complexes that can act as catalysts in various organic transformations. The nitrogen atoms of the hydrazine can coordinate to the metal center, influencing its electronic and steric properties, and thereby its catalytic activity. While there is no specific information on the use of this compound in catalysis, the broader class of hydrazines has been explored in this context. For example, hydrazine-appended BODIPY dyes have been synthesized and their redox properties studied, which could have implications for the development of redox-switchable catalysts. rsc.orgnih.gov
Integration into Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. Hydrazines are frequently used as one of the components in MCRs for the synthesis of heterocyclic compounds. nih.gov For example, the reaction of a hydrazine, a β-dicarbonyl compound, and an aldehyde can lead to the formation of pyrazole (B372694) derivatives in a one-pot reaction.
Tandem reactions, where multiple bond-forming events occur in a single reaction sequence without the isolation of intermediates, also benefit from the reactivity of hydrazines. A pseudo-five-component reaction for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves the reaction of two equivalents of a phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) with one equivalent of an aromatic aldehyde. nih.gov
Table 3: Multi-Component Reactions Involving Hydrazines
| Reaction Name/Type | Components | Product | Reference |
| Pseudo-five-component reaction | Phenylhydrazine, Ethyl acetoacetate, Aromatic aldehyde | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) | nih.gov |
| Four-component reaction | Hydrazine hydrate, Dialkyl acetylene (B1199291) dicarboxylate, Isatin, Malononitrile | Spiro pyranopyrazole derivatives | researchgate.net |
| Three-component synthesis | Malononitrile, Aldehydes, Hydrazines | Pyrazoles | beilstein-journals.org |
Utility in the Preparation of Precursors for Advanced Organic Materials (e.g., polymers, dyes)
Hydrazine derivatives can be incorporated into the structure of polymers and dyes. The hydrazine unit can act as a linking group or as a functional component that imparts specific properties to the material. For instance, the reaction of hydrazine with dicarboxylic acids or their derivatives can lead to the formation of polyamides containing N-N bonds in the polymer backbone.
In the field of dyes, hydrazine derivatives are used as precursors for the synthesis of azo dyes and other chromophoric systems. The reaction of a hydrazine with a suitable coupling partner can generate a colored compound. For example, hydrazine-appended BODIPY dyes have been synthesized and their photophysical properties investigated. rsc.orgnih.gov These dyes exhibit fluorescence and their emission properties can be modulated by the chemical environment, making them potentially useful as sensors or imaging agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
